molecular formula C12H18ClNO3 B2374033 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride CAS No. 1158378-16-5

5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride

Cat. No.: B2374033
CAS No.: 1158378-16-5
M. Wt: 259.73
InChI Key: QSQZGTCMZNAZKT-UHFFFAOYSA-N
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Description

5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride is a chemical compound that features a piperidine ring attached to a furoic acid moiety

Scientific Research Applications

5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions in the research and development of 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride and other piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride typically involves the reaction of 2-furoic acid with 1-(1-piperidinyl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The furoic acid moiety may also contribute to the compound’s overall biological activity by interacting with different cellular components.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring.

    2-Furoic Acid: A furan derivative with a carboxylic acid group.

    1-(1-Piperidinyl)ethyl Chloride: A piperidine derivative used in the synthesis of various compounds.

Uniqueness

5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride is unique due to the combination of the piperidine ring and the furoic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(1-piperidin-1-ylethyl)furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-9(13-7-3-2-4-8-13)10-5-6-11(16-10)12(14)15;/h5-6,9H,2-4,7-8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQZGTCMZNAZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(O1)C(=O)O)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796886-78-7
Record name 5-[1-(piperidin-1-yl)ethyl]furan-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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